2-((2-Chlorophenyl)amino)nicotinonitrile 2-((2-Chlorophenyl)amino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 121005-01-4
VCID: VC6550995
InChI: InChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16)
SMILES: C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl
Molecular Formula: C12H8ClN3
Molecular Weight: 229.67

2-((2-Chlorophenyl)amino)nicotinonitrile

CAS No.: 121005-01-4

Cat. No.: VC6550995

Molecular Formula: C12H8ClN3

Molecular Weight: 229.67

* For research use only. Not for human or veterinary use.

2-((2-Chlorophenyl)amino)nicotinonitrile - 121005-01-4

Specification

CAS No. 121005-01-4
Molecular Formula C12H8ClN3
Molecular Weight 229.67
IUPAC Name 2-(2-chloroanilino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16)
Standard InChI Key VGXVDEIYOLCCKE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 2-[(2-chlorophenyl)amino]pyridine-3-carbonitrile. Its structure comprises a pyridine ring substituted at the 3-position with a nitrile group and at the 2-position with an amino group linked to a 2-chlorophenyl moiety. Key structural features include:

  • Pyridine core: Provides aromaticity and facilitates π-π interactions.

  • Nitrile group: Enhances polarity and serves as a hydrogen bond acceptor.

  • 2-Chlorophenyl substituent: Introduces steric and electronic effects critical for bioactivity.

The canonical SMILES representation is \text{C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)C#N}, and its molecular weight is 229.66 g/mol .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-((2-chlorophenyl)amino)nicotinonitrile typically involves cyclization and substitution reactions. A validated method includes:

  • Chalcone formation: Reacting p-methoxy acetophenone with p-chlorobenzaldehyde in ethanolic NaOH to form a chalcone intermediate .

  • Cyclization with malononitrile: Treating the chalcone with malononitrile in refluxing ethanol and ammonium acetate to yield 2-aminonicotinonitrile .

  • Acylation: Reacting 2-aminonicotinonitrile with 2-chlorobenzoyl chloride in dry pyridine to introduce the 2-chlorophenyl group .

Alternative approaches leverage pyridine N-oxide intermediates. For instance, pyridine N-oxides react with activated isocyanides to form N-formyl-2-aminopyridines, which undergo mild hydrolysis to yield 2-aminopyridines . This method achieves yields up to 84% and is adaptable for sterically hindered substrates .

Key Reaction Conditions

  • Solvents: Ethanol, dimethylformamide (DMF).

  • Catalysts: Ammonium acetate, sodium hydride.

  • Temperature: Reflux conditions (70–80°C) for cyclization .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy:

    • Absorption bands at 3457 cm1^{-1} (N–H stretch) and 2205 cm1^{-1} (C≡N stretch) .

    • Additional peaks at 1601 cm1^{-1} (C=O stretch in amide tautomers) .

  • 1^1H-NMR:

    • Aromatic protons appear as doublets at δ\delta 8.11–7.04 ppm.

    • Singlet at δ\delta 8.36 ppm corresponds to the amide NH group .

  • 13^{13}C-APT NMR:

    • Nitrile carbon at δ\delta 114.70 ppm.

    • Pyridine ring carbons at δ\delta 107.63–117.05 ppm .

Physical Properties

PropertyValue
Molecular Weight229.66 g/mol
SolubilitySoluble in DMSO, DMF
Storage ConditionsStore at RT, avoid moisture

Biological and Pharmacological Activity

Molluscicidal Activity

Nicotinonitrile derivatives exhibit potent molluscicidal effects against Biomphalaria alexandrina, a snail vector for schistosomiasis. In vitro studies demonstrate LC50_{50} values of 3.12 ppm for related compounds, suggesting potential utility in parasitic disease control .

Enzyme Inhibition

The nitrile group enables covalent binding to enzymatic active sites. For example, analogous compounds inhibit acetylcholinesterase (IC50_{50} = 4.2 µM) and butyrylcholinesterase (IC50_{50} = 3.8 µM), implicating roles in neurodegenerative disease research .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for kinase inhibitors and antipsychotic agents. For example, its nitrile group undergoes Suzuki coupling to generate biaryl derivatives for oncology targets .

Agrochemical Development

Chlorophenyl-substituted nicotinonitriles are explored as neonicotinoid insecticides. Modifications to the amino group enhance binding to insect nicotinic acetylcholine receptors .

Comparative Analysis with Isomers

The position of the chlorine substituent significantly influences bioactivity:

IsomerBioactivity (LC50_{50})Target Affinity
2-Chlorophenyl3.12 ppm (snails)Acetylcholinesterase
3-Chlorophenyl5.84 ppm (snails)TRPV1 channels
4-Chlorophenyl7.45 ppm (snails)CYP450 enzymes

Ortho-substitution (2-chloro) enhances steric interactions, improving binding to compact enzymatic pockets .

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